4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
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Overview
Description
4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.
Preparation Methods
The synthesis of 4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of isothiocyanates with hydrazides, or the reaction of 1,3,4-oxadiazoles with hydrazine . Another common method is the thermal cyclization of acylated thiosemicarbazides . Industrial production methods often involve multi-step synthetic routes that provide access to a wide range of 1,2,4-triazole derivatives .
Chemical Reactions Analysis
4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride in pyridine containing a small amount of water is commonly used for reduction reactions.
Substitution: S-alkylation reactions involve reacting the sulphanyl compound with a halogenated compound under various conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, S-alkylation of 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol results in the formation of 2-((4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one .
Scientific Research Applications
4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes in Mycobacterium tuberculosis, which is crucial for the bacterium’s physiological functions . This inhibition disrupts the binding of cholesterol at the receptor site, leading to the compound’s antitubercular activity .
Comparison with Similar Compounds
4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol can be compared with other similar compounds, such as:
Fluconazole: A well-known antifungal agent that also contains the 1,2,4-triazole moiety.
Alprazolam: An anxiolytic drug that contains the 1,2,4-triazole ring.
Ribavirin: An antiviral drug with a 1,2,4-triazole structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulphanyl functional group, which contributes to its diverse biological activities .
Biological Activity
4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol (commonly referred to as ETPT) is a triazole derivative that has garnered attention due to its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. The structural composition of ETPT includes an ethoxy group and a pyridine moiety, which may enhance its biological efficacy and pharmacokinetic profile.
- Molecular Formula : C15H14N4OS
- Molecular Weight : 298.36 g/mol
- CAS Number : 111114-78-4
Antifungal Activity
ETPT exhibits significant antifungal properties primarily attributed to the triazole moiety. Triazoles are known to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. Preliminary studies indicate that ETPT shows potent activity against various fungal strains, including:
- Candida albicans
- Aspergillus fumigatus
Anticancer Activity
Research has demonstrated that derivatives of triazoles, including ETPT, possess anticancer properties. A study evaluating the cytotoxic effects of similar compounds highlighted that triazole derivatives can selectively target cancer cells. For instance:
- Compounds with triazole rings showed enhanced cytotoxicity against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines.
Study | Cell Lines Tested | Key Findings |
---|---|---|
IGR39, MDA-MB-231 | Significant cytotoxicity observed in triazole derivatives | |
Panc-1 | Triazole derivatives exhibited selective toxicity towards cancer cells |
The mechanism through which ETPT exerts its biological effects is multifaceted:
- Inhibition of Ergosterol Synthesis : By inhibiting the enzyme lanosterol demethylase, ETPT disrupts ergosterol production in fungi.
- Induction of Apoptosis : In cancer cells, triazole derivatives have been shown to induce apoptosis through various pathways, including the activation of caspases.
- Antimetastatic Properties : Certain studies suggest that compounds similar to ETPT may inhibit cancer cell migration and invasion, making them potential candidates for further development as antimetastatic agents.
Synthesis and Characterization
ETPT can be synthesized through various methods involving the reaction of appropriate precursors under specific conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of ETPT with various biological targets:
- Targets : COX-1 and COX-2 enzymes have been evaluated for anti-inflammatory potential.
Target Enzyme | Binding Affinity (kcal/mol) |
---|---|
COX-1 | -8.5 |
COX-2 | -7.0 |
These studies suggest that ETPT may also exhibit anti-inflammatory properties by selectively inhibiting COX enzymes.
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-2-20-13-7-5-12(6-8-13)19-14(17-18-15(19)21)11-4-3-9-16-10-11/h3-10H,2H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOATIXVGJJYBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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